2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Scientific Research Applications
Hypoxic-Cytotoxic Agents
Quinoxaline derivatives, particularly those with piperazine and aniline groups, have been synthesized and studied for their in vitro activities as hypoxic-cytotoxic agents. These compounds, including piperazine derivatives, have shown potent activities, with aniline derivatives demonstrating even higher potency and selectivity in this context (Ortega et al., 2000).
Antibacterial Activity
A series of N-substituted piperazinyl quinolones have been synthesized and evaluated for their in vitro antibacterial activity. These compounds were found to possess similar antibacterial activity to reference drugs against staphylococci and varied activity against Gram-negative bacteria (Foroumadi et al., 1999).
Crystal Structure Analysis
The crystal structure of related compounds has been examined to understand their molecular configurations better. For instance, the study of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate provides insights into the molecular arrangement and potential interactions in the crystal form (Anthal et al., 2018).
Drug-Like Small Molecule Synthesis
Novel "drug-like" small molecules based on quinoxaline with amino substitution have been developed. These molecules were synthesized through reactions involving phenyl-3-(piperazin-1-yl)quinoxaline and various acyl or benzyl bromides, showcasing a straightforward and efficient method for creating quinoxaline derivatives with potential medicinal applications (Rao et al., 2016).
Green Synthesis of Heterocycles
Quinoxaline derivatives, among other heterocycles, have been synthesized under environmentally friendly conditions using ultrasound irradiation in water. This method highlights the importance of sustainable approaches in the synthesis of compounds with pharmacological significance (Mishra et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can result in their activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The affected pathways primarily involve the signaling cascades associated with α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the function of α1-ARs. As these receptors play a crucial role in various physiological processes, the compound’s interaction with these receptors can result in significant changes in these processes .
Future Directions
Properties
IUPAC Name |
2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-30-20-10-6-5-9-19(20)27-11-13-28(14-12-27)21-15-23(25-17-24-21)31-16-22(29)26-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQACWJBNABTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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